molecular formula C18H16N2 B181675 N,N-Diphenyl-p-phenylenediamine CAS No. 2350-01-8

N,N-Diphenyl-p-phenylenediamine

Cat. No. B181675
CAS RN: 2350-01-8
M. Wt: 260.3 g/mol
InChI Key: UXKQNCDDHDBAPD-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-p-phenylenediamine (DPPD) is a rubber accelerant and was formerly contained in the “black rubber mix”. It is most frequently used in the metal industry, by homemakers, health services and laboratories, and in building industries .


Synthesis Analysis

DPPD can be synthesized via the Buchwald–Hartwig C–N cross-coupling reaction . Another method involves the condensation of 1,4-cyclohexanedione with primary alkylamines in the presence of air .


Molecular Structure Analysis

The molecular formula of DPPD is C18H16N2 and it has a molecular weight of 260.34 . The SMILES string representation is N(c1ccccc1)c2ccc(Nc3ccccc3)cc2 .


Chemical Reactions Analysis

DPPD is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions . It is also used in the spectrophotometric detection of trace quantities of iron (III) .


Physical And Chemical Properties Analysis

DPPD has a boiling point of 220-225°C/0.5 mmHg and a melting point of 143-145°C . It may react with oxidizing materials and neutralizes acids in exothermic reactions to form salts plus water .

Scientific Research Applications

Environmental Monitoring

N,N-Diphenyl-p-phenylenediamine (DPPD) is used in the determination of trace amounts of nitrite . This application is crucial in environmental monitoring where nitrite levels are a concern due to their toxicity and potential to form carcinogenic nitrosamines .

Electrochemical Sensing

DPPD has been utilized for the functionalization of carbon electrodes . The physical adsorption of DPPD onto graphite particles enhances the sensing capabilities of electrodes, particularly for detecting sulfide in analytical applications .

Energy Storage

A novel redox-active poly(N,N′-diphenyl-p-phenylenediamine) (PDPPD) material has been synthesized for use as a cathode material in batteries . PDPPD offers a high specific capacity due to its dense redox-active amine groups, making it a promising material for ultrafast charging and high-capacity energy storage .

Computational Chemistry

In computational chemistry, quantum-chemical studies of DPPD have been conducted to understand its optimal geometries and IR spectra . Such studies are essential for designing antioxidants and understanding their dehydrogenation processes .

Photochemistry

The photo-oxidation of DPPD has been spectrophotometrically studied, providing insights into the kinetics and mechanisms of diimine formation. This research is significant in photochemistry, where understanding the behavior of compounds under light exposure is crucial .

Mechanism of Action

Target of Action

N,N-Diphenyl-p-phenylenediamine (DPPD) is a redox-active compound that primarily targets redox-active amine groups . These groups play a crucial role in various biochemical reactions, particularly those involving electron transfer.

Mode of Action

DPPD interacts with its targets through redox reactions. It has a high density of redox-active amine groups, which enable it to participate in electron transfer processes . This interaction results in changes in the oxidation state of the amine groups, which can influence various biochemical reactions.

Pharmacokinetics

It is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution within the body

Result of Action

DPPD has been investigated as a cathode material for dual-ion batteries . It demonstrated promising operating voltages and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells . This suggests that the action of DPPD at the molecular and cellular level could have significant effects on energy storage and transfer.

Action Environment

The action, efficacy, and stability of DPPD can be influenced by various environmental factors. For instance, DPPD may react with oxidizing materials . It is also known to be stable under normal conditions but may be incompatible with strong acids and oxidizing agents . Therefore, the environment in which DPPD is used can significantly impact its effectiveness and stability.

Safety and Hazards

DPPD may cause an allergic skin reaction. It is classified as Aquatic Chronic 3 - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard .

Future Directions

DPPD has been used to synthesize a novel redox-active polyphenylamine-based cathode material for high rate lithium, sodium, and potassium batteries . This material demonstrated promising operating voltages and decent practical gravimetric capacities .

properties

IUPAC Name

4-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQNCDDHDBAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062340
Record name 1,4-Benzenediamine, N,N-diphenyl-
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Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenyl-p-phenylenediamine

CAS RN

2350-01-8
Record name N,N-Diphenyl-p-phenylenediamine
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Record name N,N-Diphenyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N1-diphenyl-
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Record name 1,4-Benzenediamine, N,N-diphenyl-
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Record name 4-Aminotriphenylamine
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Record name N,N-DIPHENYL-P-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

(N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide (47): A mixture of 1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride (0.10 g, 0.22 mmol), 3-aminophenyl boronic acid monohydrate (0.99 g, 0.64 mmol) in 5 ml of acetic acid was reacted and worked up according to the procedure for coupling yielding a yellow solid. Product was dissolved in and heated slightly in chloroform. The chloroform was removed by vacuum filtration and the final product, a yellow solid, was dried in a vacuum oven. 1H NMR (300 MHz, CDCl3): δ 7.31-7.63 (m, 9H), 8.52 (s, 1H), 8.63 (s, 1H).
[Compound]
Name
N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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